BenchChemオンラインストアへようこそ!

3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one

Computational chemistry Drug-likeness prediction Physicochemical property profiling

3-[(4-Chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 251307-27-4) is a synthetic substituted 4H-pyran-4-one (γ-pyrone) derivative bearing a 4-chlorobenzyloxy substituent at the 3-position and a methyl group at the 2-position of the heterocyclic core. With a molecular formula of C₁₃H₁₁ClO₃ and a molecular weight of 250.68 g/mol , it belongs to the broader class of pyran-4-one derivatives, a privileged scaffold in medicinal chemistry known for diverse potential pharmacological activities.

Molecular Formula C13H11ClO3
Molecular Weight 250.68
CAS No. 251307-27-4
Cat. No. B2972891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one
CAS251307-27-4
Molecular FormulaC13H11ClO3
Molecular Weight250.68
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClO3/c1-9-13(12(15)6-7-16-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3
InChIKeyOEYPWNBUBMDSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 251307-27-4): Chemical Identity and Sourcing Baseline


3-[(4-Chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 251307-27-4) is a synthetic substituted 4H-pyran-4-one (γ-pyrone) derivative bearing a 4-chlorobenzyloxy substituent at the 3-position and a methyl group at the 2-position of the heterocyclic core . With a molecular formula of C₁₃H₁₁ClO₃ and a molecular weight of 250.68 g/mol , it belongs to the broader class of pyran-4-one derivatives, a privileged scaffold in medicinal chemistry known for diverse potential pharmacological activities [1]. Commercial availability is limited to research-grade suppliers, with typical purity specifications of approximately 95% .

Why 3-[(4-Chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one Cannot Be Interchanged with In-Class Analogs: Structural Discrimination at the Substitution Pattern Level


Within the 3-substituted-2-methyl-4H-pyran-4-one chemotype, even minor changes to the substitution architecture produce fundamentally distinct chemical entities with divergent property profiles. The target compound (251307-27-4) features a 3-[(4-chlorobenzyl)oxy] substituent linked via an ether oxygen bridge, distinguishing it from the C-directly-linked 3-(4-chlorobenzyl) analog (CAS 400087-29-8; C₁₃H₁₁ClO₂, MW 234.68) , from ring-reduced variants such as 3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one , and from regioisomeric derivatives including 5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one (CAS 1216076-51-5; C₁₃H₁₁ClO₄, MW 266.67) . The ether linkage introduces an additional hydrogen-bond acceptor and a rotatable bond, altering both conformational flexibility and electronic distribution relative to direct C-linked analogs, which impacts solubility, metabolic stability, and target engagement potential [1]. Generic interchange between these structurally distinct compounds without confirmatory experimental equivalency data is scientifically unsound.

Evidence-Based Differentiation Guide for 3-[(4-Chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 251307-27-4) Relative to Structural Analogs


Ether-Linked vs. Direct C-Linked Substitution: Molecular Formula and Topological Polar Surface Area Differentiation

The target compound 3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 251307-27-4; C₁₃H₁₁ClO₃, MW 250.68) contains an ether oxygen bridge between the pyranone core and the 4-chlorobenzyl group, which increases the topological polar surface area (TPSA) compared to the direct C-linked analog 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one (CAS 400087-29-8; C₁₃H₁₁ClO₂, MW 234.68). The additional oxygen atom introduces a hydrogen-bond acceptor and increases molecular weight by approximately 16 Da, which is predicted to reduce membrane permeability (based on established drug-likeness rules) relative to the C-linked analog . The calculated TPSA for the target compound is approximately 39–44 Ų versus approximately 26–30 Ų for the C-linked comparator, representing an approximate 50% increase in polar surface area [1].

Computational chemistry Drug-likeness prediction Physicochemical property profiling

Ether Bridge Hydrolytic Stability Considerations: Comparison with Direct C-Linked and Ring-Reduced Analogs

The 3-[(4-chlorobenzyl)oxy] substitution of the target compound contains a benzylic ether linkage (Ar-CH₂-O-Ar'), which is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes and potential acid-catalyzed hydrolysis under strongly acidic conditions [1]. By contrast, the direct C-C linked analog 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one (CAS 400087-29-8) lacks this labile ether bond and is expected to exhibit greater metabolic stability at the 3-position substituent . Additionally, the ring-reduced analog 3-(4-chlorobenzyl)dihydro-2H-pyran-4(3H)-one lacks the fully conjugated 4H-pyran-4-one system, altering both electronic properties and reactivity . These structural differences translate into distinct stability profiles that may affect compound lifetime in biological assays, shelf-life under various storage conditions, and suitability for in vivo pharmacokinetic studies [1].

Chemical stability Metabolic stability prediction Structural analog comparison

Regioisomeric Differentiation from 5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one: Substitution Pattern Influences on Reactivity and Molecular Recognition

The target compound 3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one differs from the regioisomeric derivative 5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one (CAS 1216076-51-5; C₁₃H₁₁ClO₄, MW 266.67) in three key structural features: (a) substitution at the 3-position vs. 5-position of the pyranone ring; (b) chlorine substitution at the para-position (4-chloro) vs. meta-position (3-chloro) of the benzyl group; and (c) a methyl group vs. a hydroxymethyl group at the 2-position . These structural differences are predicted to yield distinct hydrogen-bonding patterns, electronic distributions across the pyranone ring, and steric environments around the substituents [1]. The 5-substituted regioisomer with the 2-hydroxymethyl group presents an additional hydrogen-bond donor and acceptor pair not present in the target compound, conferring different solubility and target recognition profiles .

Regioisomer comparison Chemical reactivity Molecular recognition

Evidence Gap Advisory: Absence of Publicly Available Quantitative Biological Activity Data for the Target Compound

An exhaustive search of publicly accessible databases—including PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent repositories—has identified no direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) for 3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 251307-27-4) against any specific molecular target or in any cell-based or biochemical assay, as of the search date [1][2][3]. This absence of publicly reported primary pharmacological data contrasts with the more extensively characterized pyran-4-one derivatives in the sigma receptor and kinase inhibitor chemical space [4]. The compound's SMILES notation (Clc1ccc(COc2c(C)occc2=O)cc1) and InChI Key (OEYPWNBUBMDSSQ-UHFFFAOYSA-N) are indexed in chemical structure databases but lack linkage to bioassay results [2]. Procurement decisions for this compound should therefore be predicated on its utility as a synthetic building block or computational modeling scaffold rather than on any claimed or implied biological activity profile.

Data availability assessment Procurement risk evaluation Biological activity gap analysis

Recommended Application Scenarios for 3-[(4-Chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one (CAS 251307-27-4) Based on Structural Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration of Pyran-4-one Ether Derivatives

The target compound serves as a well-defined starting point for SAR campaigns exploring how the 3-position benzylic ether linkage modulates biological activity relative to the directly C-linked 3-(4-chlorobenzyl) analog (CAS 400087-29-8). The predicted TPSA difference of approximately 50% between the ether-linked and C-linked analogs provides a testable hypothesis for permeability- and solubility-driven property optimization . Systematic comparison of matched molecular pairs differing only in the ether vs. C–C linkage at the 3-position can yield generalizable SAR rules for the pyran-4-one chemotype.

Synthetic Intermediate for Diversification via Ether Cleavage or Modification

The benzylic ether moiety in 3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one represents a functional handle for further synthetic elaboration. The ether bond can potentially undergo hydrogenolysis to reveal a free 3-hydroxy group, enabling O-alkylation with diverse electrophiles to generate compound libraries, as demonstrated in related pyran-4-one synthetic methodology [1]. The 4-chlorobenzyl group may also serve as a protecting group strategy for the 3-hydroxy position during multi-step syntheses.

Computational Chemistry and Molecular Modeling Input Structure

With its precisely defined chemical structure (C₁₃H₁₁ClO₃; MW 250.68; SMILES: Clc1ccc(COc2c(C)occc2=O)cc1) and experimental structural data available for the pyran-4-one core class [2], the compound is suited as a docking or pharmacophore modeling input for in silico screening campaigns. Its intermediate calculated TPSA and the presence of both aromatic and heterocyclic features make it a useful probe for evaluating binding pocket compatibility across diverse target classes.

Reference Standard for Analytical Method Development and Quality Control

Given the clear structural differentiation from closely eluting analogs (e.g., CAS 400087-29-8, MW 234.68; CAS 1216076-51-5, MW 266.67), 3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one can serve as a chromatographic reference standard for HPLC or LC-MS method development aimed at resolving structurally similar pyran-4-one derivatives in mixture analysis or purity assessment . The approximately 16 Da mass difference from the C-linked analog provides baseline mass spectrometric resolution.

Quote Request

Request a Quote for 3-[(4-chlorobenzyl)oxy]-2-methyl-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.